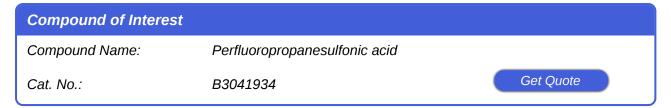


Perfluoropropanesulfonic Acid in Aqueous Film-Forming Foam: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoropropanesulfonic acid (PFPrS), a short-chain per- and polyfluoroalkyl substance (PFAS), is a known component in the complex chemical matrices of aqueous film-forming foams (AFFF).[1] Due to the environmental persistence, mobility, and potential for adverse health effects associated with the broader class of PFAS, understanding the specific contribution of individual compounds like PFPrS is of critical importance. This technical guide provides a comprehensive overview of PFPrS in the context of AFFF, detailing its presence in formulations, established analytical methodologies for its detection and quantification, its environmental fate, toxicological considerations, and applicable remediation technologies. This document is intended to serve as a foundational resource for professionals engaged in environmental science, toxicology, and drug development research related to PFAS.

Introduction to Perfluoropropanesulfonic Acid (PFPrS)

Perfluoropropanesulfonic acid (PFPrS), with the chemical formula C₃HF₇O₃S, is a fully fluorinated organosulfur compound. It consists of a three-carbon perfluorinated chain (propane) attached to a sulfonic acid functional group.[1] This structure imparts surfactant properties and exceptional chemical and thermal stability, which led to its use in the manufacturing of AFFF formulations.[1] As a short-chain PFAS (defined by having fewer than six perfluorinated



carbons), PFPrS exhibits distinct environmental behavior compared to its long-chain counterparts like perfluorooctanesulfonic acid (PFOS), notably higher water solubility and greater mobility in soil and groundwater.[2]

AFFF formulations are complex mixtures containing a variety of PFAS, hydrocarbon surfactants, and solvents, designed to rapidly extinguish high-hazard hydrocarbon fuel fires.[3] PFPrS can be present as a primary component, an impurity from the manufacturing process (such as electrochemical fluorination, ECF), or a degradation product of larger precursor molecules.[4][5]

PFPrS in AFFF Formulations: A Quantitative Overview

Quantifying the exact concentration of any single PFAS, including PFPrS, in various AFFF formulations is analytically challenging. AFFF mixtures are proprietary, highly variable, and can contain hundreds of different PFAS and their precursors.[6][7] Targeted analyses often account for only a fraction of the total organofluorine measured in a given AFFF product.[7]

While specific concentration data for PFPrS across different commercial AFFF products is not readily available in public literature, analytical studies have confirmed its presence. Non-targeted and suspect screening analyses using high-resolution mass spectrometry have identified various perfluoroalkane sulfonates (PFSAs), including C3 (PFPrS), in legacy and modern AFFF formulations.[4][8] Table 1 summarizes the major classes of PFAS compounds that have been identified in AFFF formulations, noting the inclusion of short-chain PFSAs like PFPrS.



PFAS Class	Common Chain Lengths	Manufacturing Process	Presence of PFPrS (C3-sulfonate)	Reference
Perfluoroalkane Sulfonic Acids (PFSAs)	C4, C6, C8 (PFOS)	Electrochemical Fluorination (ECF)	Present (as part of the C4-C8 distribution)	[3][4]
Perfluoroalkyl Carboxylic Acids (PFCAs)	C6, C7, C8 (PFOA)	ECF, Fluorotelomerizat ion (precursor degradation)	Not Applicable	[3]
Fluorotelomer Sulfonates (FTSs)	4:2, 6:2, 8:2	Fluorotelomerizat ion	Not Applicable	[6]
Perfluoroalkyl Sulfonamides	C4-C8	ECF	Not Applicable	[3]
Zwitterionic/Catio nic Precursors	Variable	ECF, Fluorotelomerizat ion	Not Applicable	[3][4]

Table 1. Major PFAS Classes Identified in AFFF Formulations. The electrochemical fluorination (ECF) process, used in legacy AFFF manufacturing, produced a range of PFSAs with varying chain lengths, including PFPrS.

Analytical Methodologies for PFPrS

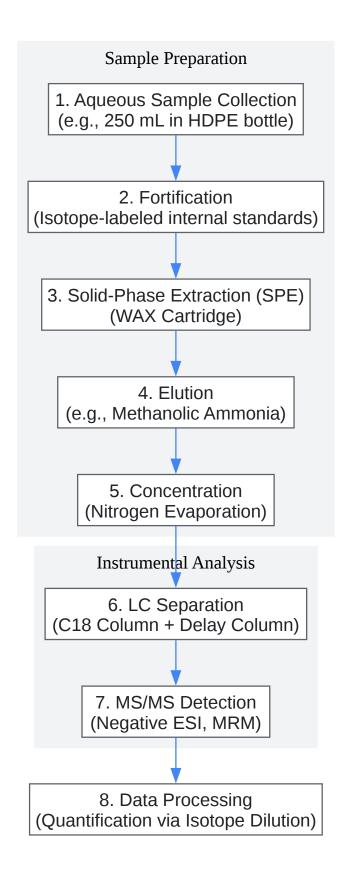
The accurate detection and quantification of PFPrS in environmental matrices and AFFF concentrates require highly sensitive and specific analytical techniques. The standard approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often preceded by a sample concentration step using solid-phase extraction (SPE).

General Analytical Workflow

The analysis of PFPrS from an aqueous sample follows a multi-step process designed to isolate the analyte from matrix interferences and achieve low detection limits. This workflow is



critical for ensuring data quality and is adaptable for various water matrices, including groundwater, surface water, and wastewater.





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Figure 1. General analytical workflow for PFPrS in aqueous samples.

Experimental Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on EPA methods for extracting short-chain PFAS from water. Weak Anion Exchange (WAX) cartridges are particularly effective for retaining acidic PFAS like PFPrS.[9][10]

- Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 150 mg, 6 mL) by passing 10 mL of methanol, followed by 10 mL of reagent water, through the cartridge. Do not allow the cartridge to go dry.
- Sample Fortification: To a 250 mL water sample, add a known quantity of a mixed PFAS isotope-labeled internal standard (IS) solution. This is crucial for accurate quantification via isotope dilution.
- Sample Loading: Load the fortified sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.[11]
- Cartridge Washing: After loading, wash the cartridge with reagent water to remove hydrophilic interferences.
- Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove residual water.
- Analyte Elution: Elute the retained PFAS, including PFPrS, from the cartridge using a basic methanolic solution (e.g., 2 x 4 mL of 0.1% ammonium hydroxide in methanol).[9] The basic solution ensures the acidic sulfonate group is deprotonated and released from the WAX sorbent.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 40°C. The final extract is now ready for LC-MS/MS analysis.



Experimental Protocol: Instrumental Analysis via LC-MS/MS

This protocol outlines typical conditions for the instrumental analysis of PFPrS. The use of a PFAS-specific delay column is highly recommended to chromatographically separate analytes from background PFAS contamination originating from the LC system itself.

Parameter	Specification		
LC System	UHPLC system with PFAS-free components		
Analytical Column	Ascentis® Express PFAS (or equivalent C18), 100 x 2.1 mm, 2.7 μm		
Delay Column	Ascentis® Express PFAS Delay, 50 x 3.0 mm, 2.7 μm		
Mobile Phase A	10 mM Ammonium Acetate in Water		
Mobile Phase B	Methanol		
Gradient	30% B to 98% B over ~15 minutes (example)		
Flow Rate	0.3 mL/min		
Injection Volume	5 μL		
MS System	Triple Quadrupole Mass Spectrometer		
Ionization Mode	Electrospray Ionization (ESI), Negative Mode		
MRM Transition (PFPrS)	Precursor Ion (m/z) 249 -> Product Ion (m/z) 80 (SO ₃ ⁻)		
Collision Energy	Optimized for the specific instrument (typically 15-30 eV)		

Table 2. Typical LC-MS/MS Parameters for PFPrS Analysis.[11][12]

Environmental Fate and Transport



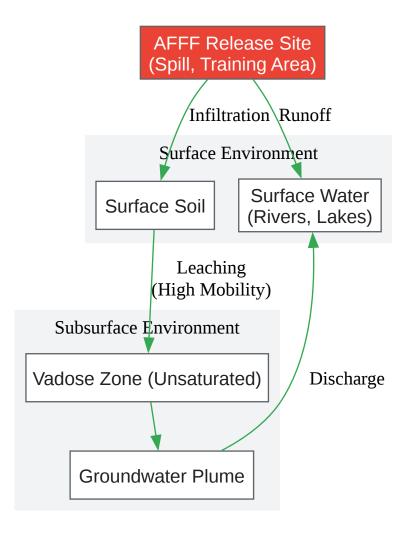




Once released into the environment from AFFF use, PFPrS is highly persistent. Its fate and transport are governed by its chemical properties, particularly its short perfluorinated chain and anionic sulfonate headgroup.

- Mobility: Compared to long-chain PFAS, PFPrS has lower sorption coefficients to soil organic carbon and sediments.[2] This results in higher mobility and a greater potential to leach from soil into groundwater, leading to the contamination of drinking water sources.
- Transport Pathways: PFPrS released at a contamination site can infiltrate the vadose zone
 and enter the groundwater system. It can then be transported over long distances within the
 aqueous phase of the aquifer. Surface runoff can also carry it to nearby streams, rivers, and
 lakes.
- Bioaccumulation: Short-chain PFAS are generally considered less bioaccumulative in organisms than their long-chain counterparts. However, they are readily taken up by plants and can still be detected in wildlife.





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Figure 2. Environmental fate and transport pathways for PFPrS from an AFFF source.

Toxicological Profile and Health Implications

Specific toxicological data for PFPrS is limited. However, insights can be drawn from studies on other short-chain perfluoroalkyl sulfonates, such as perfluorobutane sulfonic acid (PFBS, C4). The National Toxicology Program (NTP) conducted 28-day gavage studies in rats on PFBS, which showed effects including:[13][14]

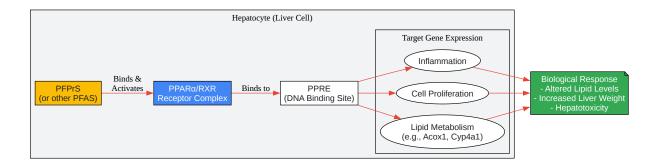
- · Increased liver weight.
- Alterations in serum lipids (decreased cholesterol and triglycerides).
- Changes in the expression of genes related to fatty acid metabolism.



The effects of PFBS were generally of a lower magnitude compared to the long-chain PFOS. [13]

Mechanism of Action: PPARα Activation

A key molecular initiating event for many PFAS, including short-chain ones, is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR α , which is highly expressed in the liver.[15] Activation of PPAR α leads to a cascade of downstream events related to lipid metabolism, inflammation, and cell proliferation, which may explain the observed liver effects in animal studies.[16] While not demonstrated specifically for PFPrS, it is a plausible mechanism of action.



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Figure 3. Plausible signaling pathway for PFPrS-induced hepatotoxicity via PPARα activation.

Remediation and Treatment Technologies

Remediating sites contaminated with short-chain PFAS like PFPrS is challenging due to their high mobility and persistence. Treatment technologies can be broadly categorized into sequestration (removal) and destruction. The selection of an appropriate technology depends on the contaminated matrix (water or soil), PFAS concentration, and treatment goals.



- Granular Activated Carbon (GAC): While a common technology for long-chain PFAS, GAC is less effective for short-chain compounds like PFPrS due to weaker adsorption.[2][17]
- Ion Exchange (IX) Resins: Single-use IX resins have shown higher efficiency and capacity for removing a broad range of PFAS, including short-chain variants, compared to GAC.[17]
- Destructive Technologies: These emerging technologies aim to break the strong carbon-fluorine bond, mineralizing PFAS into harmless products. Examples include Supercritical Water Oxidation (SCWO), electrochemical oxidation, and plasma treatment.[17][18][19]
 These are often used to treat high-concentration waste streams generated from IX regeneration or other concentration techniques.

Figure 4. Decision workflow for selecting PFAS remediation technologies.

Conclusion and Future Directions

Perfluoropropanesulfonic acid is an environmentally relevant short-chain PFAS found in AFFF. Its high mobility poses a significant risk for the contamination of water resources. While robust analytical methods exist for its detection, significant data gaps remain regarding its precise concentration in commercial AFFF formulations and its specific toxicological profile. Future research should prioritize:

- Quantitative AFFF Analysis: Comprehensive characterization of AFFF products to quantify the concentration of short-chain PFAS, including PFPrS.
- Toxicological Studies: Dedicated in vitro and in vivo studies to elucidate the specific mechanisms of action and dose-response relationships for PFPrS.
- Advanced Remediation: Development and optimization of cost-effective remediation technologies that are highly efficient for short-chain PFAS.

Addressing these research needs will enable more accurate risk assessments and the development of more effective management strategies for AFFF-impacted sites.

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